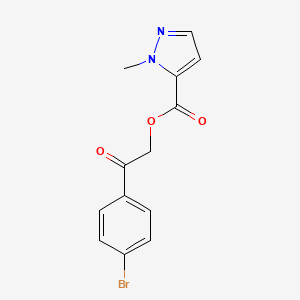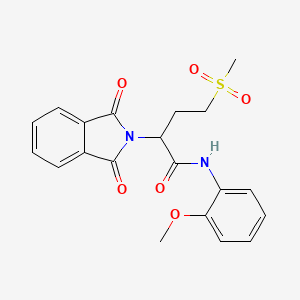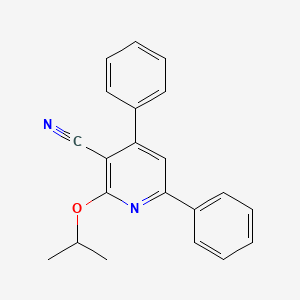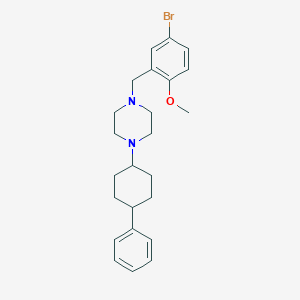![molecular formula C23H28N2O2 B10878772 2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B10878772.png)
2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol: 4-nonylphenyl-5-phenyl-1,3,4-oxadiazole , is a chemical compound with an intriguing structure. Let’s break it down:
Phenol Ring: The core structure consists of a phenol ring (C₆H₅OH), which is a six-membered aromatic ring with a hydroxyl group attached to it.
Oxadiazole Ring: Fused to the phenol ring, we have an oxadiazole ring (1,3,4-oxadiazole), which contains two nitrogen atoms and one oxygen atom. This heterocyclic ring imparts unique properties to the compound.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial production methods typically involve large-scale synthesis using optimized conditions.
- Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).
Reduction: Reduction of the oxadiazole ring may yield corresponding hydrazine derivatives.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Halogens (e.g., Cl₂, Br₂) or nitric acid (HNO₃).
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Scientific Research Applications
Chemistry: Used as a fluorescent probe due to its emission properties.
Biology: Investigated for potential bioimaging applications.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Employed in the development of optical materials and sensors.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular receptors or enzymes.
- Further studies are needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other oxadiazole derivatives, such as 2-phenyl-1,3,4-oxadiazole.
Uniqueness: The combination of nonylphenyl and oxadiazole moieties sets it apart from related compounds.
Properties
Molecular Formula |
C23H28N2O2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[5-(4-nonylphenyl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C23H28N2O2/c1-2-3-4-5-6-7-8-11-18-14-16-19(17-15-18)22-24-25-23(27-22)20-12-9-10-13-21(20)26/h9-10,12-17,26H,2-8,11H2,1H3 |
InChI Key |
NRAFPOXZZFVICA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10878704.png)

![N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10878713.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B10878726.png)
![2-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10878730.png)

![1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10878735.png)
![2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10878738.png)
![1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10878745.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10878752.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10878759.png)
![2-(3-Methylphenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10878771.png)
